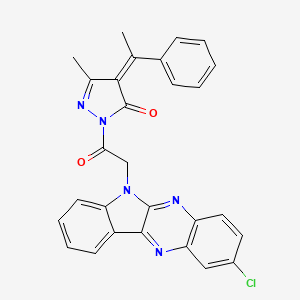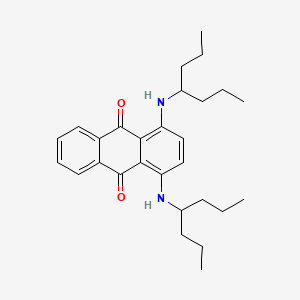
1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its wide range of applications in various fields such as dye production, medicine, and organic electronics. This compound is characterized by the presence of two heptan-4-ylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with heptan-4-ylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by heptan-4-ylamino groups. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in further substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the amino or anthracene core.
Aplicaciones Científicas De Investigación
1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool in imaging studies.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication . These interactions lead to the inhibition of cell proliferation and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone-based anticancer drug.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: A structurally similar compound with different substituents.
Uniqueness
1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione is unique due to its specific heptan-4-ylamino substituents, which impart distinct chemical and physical properties compared to other anthraquinone derivatives. These properties can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
184426-47-9 |
|---|---|
Fórmula molecular |
C28H38N2O2 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
1,4-bis(heptan-4-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H38N2O2/c1-5-11-19(12-6-2)29-23-17-18-24(30-20(13-7-3)14-8-4)26-25(23)27(31)21-15-9-10-16-22(21)28(26)32/h9-10,15-20,29-30H,5-8,11-14H2,1-4H3 |
Clave InChI |
AYQDXKAUHPIZFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)NC1=C2C(=C(C=C1)NC(CCC)CCC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


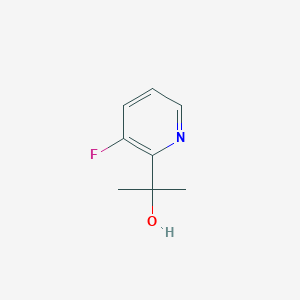
![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
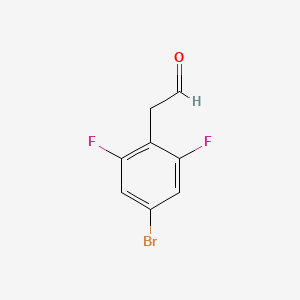

![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)

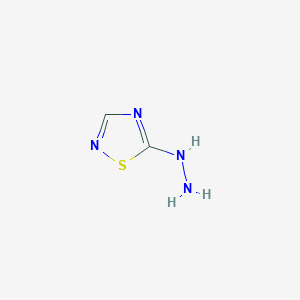
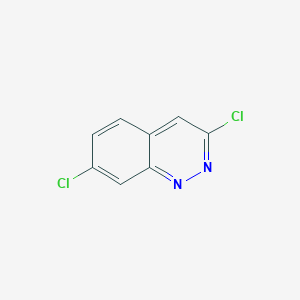


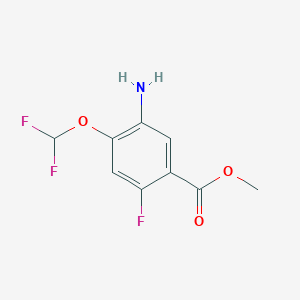
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)
